

An In-depth Technical Guide to 4-Propylbiphenyl

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylbiphenyl**

Cat. No.: **B080277**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and potential applications of **4-Propylbiphenyl**. The information is intended to support researchers and professionals in the fields of chemistry, materials science, and drug development.

Core Physicochemical Properties

4-Propylbiphenyl is an aromatic hydrocarbon characterized by a biphenyl backbone with a propyl substituent. Its chemical formula is C15H16.^[1] The key quantitative properties of this compound are summarized in the table below.

Property	Value	Source
Molecular Formula	C15H16	[1]
Molecular Weight	196.29 g/mol	[1]
Melting Point	5-17 °C	
Boiling Point	109-111 °C at 1.5 mmHg	
Calculated XLogP3	5.3	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	0	[1]
Rotatable Bond Count	3	[1]

Synthesis of 4-Propylbiphenyl

The synthesis of **4-Propylbiphenyl**, like other unsymmetrical biaryl compounds, can be effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly versatile and widely employed method for this purpose.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the synthesis of similar biaryl compounds.

Materials:

- 4-Bromotoluene or another suitable aryl halide
- Phenylboronic acid
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$)
- Triphenylphosphine (PPh_3)
- Potassium carbonate (K_2CO_3)

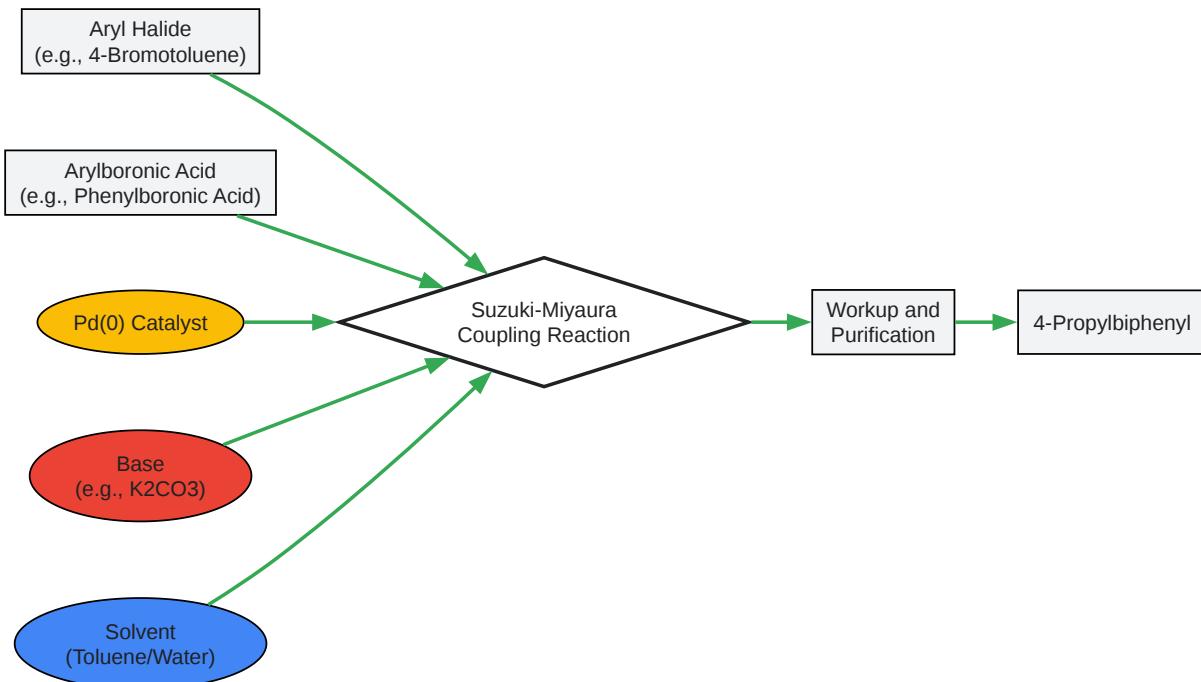
- Toluene
- Deionized water
- Ethyl acetate
- Magnesium sulfate or sodium sulfate (anhydrous)
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-bromotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
- **Catalyst Addition:** Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
- **Inert Atmosphere:** Evacuate the flask and backfill it with an inert gas, such as nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.
- **Solvent Addition:** Add toluene (10 mL) and deionized water (2 mL) to the reaction mixture via syringe.
- **Reaction:** Heat the mixture to 90 °C and stir vigorously for 4-6 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.
- **Extraction:** Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

- Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., hexanes or a hexane/ethyl acetate mixture), to yield pure **4-propylbiphenyl**.

Potential Applications


While specific applications of **4-Propylbiphenyl** in drug development are not extensively documented, its structural motif is of interest in medicinal chemistry. Biphenyl derivatives are known to possess a range of biological activities. Furthermore, the physicochemical properties of **4-Propylbiphenyl** and related compounds make them suitable for applications in materials science, particularly in the development of liquid crystals. The rigid biphenyl core is a common feature in molecules designed for liquid crystal displays.

Visualizations

Molecular Structure of **4-Propylbiphenyl**

Caption: 2D structure of the **4-Propylbiphenyl** molecule.

Suzuki-Miyaura Coupling Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **4-Propylbiphenyl** via Suzuki-Miyaura coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Propylbiphenyl]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b080277#4-propylbiphenyl-molecular-weight-and-formula\]](https://www.benchchem.com/product/b080277#4-propylbiphenyl-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com